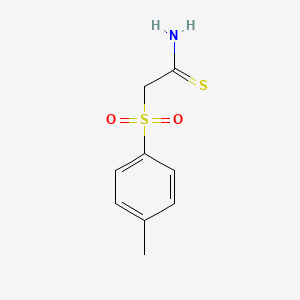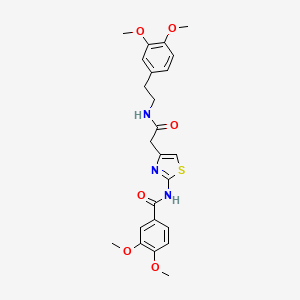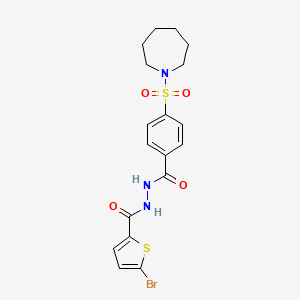![molecular formula C19H14F3N3O B2428599 N-([2,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide CAS No. 2034400-72-9](/img/structure/B2428599.png)
N-([2,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzamide derivative with a bipyridinylmethyl group and a trifluoromethyl group. Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a wide range of applications, from pharmaceuticals to dyes .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamides are typically synthesized by reacting a benzoyl chloride with an amine. Trifluoromethyl groups can be introduced using various methods, such as the reaction of a suitable precursor with a trifluoromethylating reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the trifluoromethyl group) would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Catalytic Reactions
N-([2,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide and similar compounds have been utilized in catalytic reactions to enhance the efficiency of fluorination processes. For instance, Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination using N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source and NMP as a promoter is crucial. This protocol is broadly applicable in medicinal chemistry and synthesis, converting triflamide into a wide range of synthetically useful functional groups (Wang, Mei, & Yu, 2009).
Sensor Applications
Compounds with bipyridine units, like 3,3′-Bis(acylamino)-2,2′-bipyridine substituted benzene-1,3,5-tricarboxamide (BiPy-BTA) grafted polynorbornene polymers, have been developed as fluorescent, compartmentalized nanoparticles for metal ion sensing. These sensors demonstrate effectiveness due to the affinity of the 2,2′-bipyridine units for metal ions such as copper, showcasing the benefits of compartmentalization in the sensor applications of these particles (Gillissen et al., 2012).
Supramolecular Chemistry
N-([2,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide and related molecules have been explored in the field of supramolecular chemistry. For example, chiral, amphiphilic, self-assembling discotic molecules based on the 3,3'-bis(acylamino)-2,2'-bipyridine-substituted benzene-1,3,5-tricarboxamide motif (BiPy-BTA) demonstrate solvent-induced supramolecular fiber formation. These studies unravel the complex behavior of solvent effects in supramolecular self-assembly, providing insights into the design of new materials (Gillissen et al., 2014).
Mechanism of Action
properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O/c20-19(21,22)16-5-1-3-14(9-16)18(26)25-11-13-6-7-17(24-10-13)15-4-2-8-23-12-15/h1-10,12H,11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQFVQYKLNCNFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2428521.png)

![Benzofuran-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2428525.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2428527.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dioxalate](/img/structure/B2428528.png)



![1-(4-Fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2428536.png)
![4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide](/img/structure/B2428537.png)
